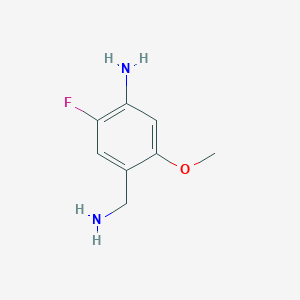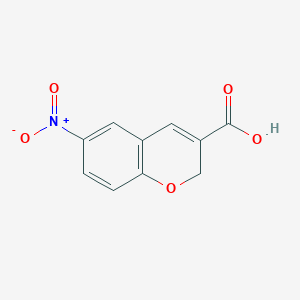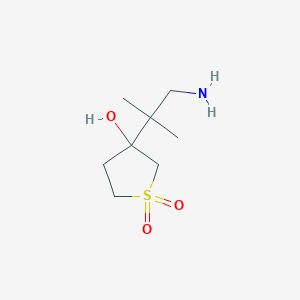
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the reaction of a suitable thiophene derivative with an amine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
Applications De Recherche Scientifique
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Sulfonamides: Compounds with a sulfonamide group, often used in medicinal chemistry for their antimicrobial properties.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide stands out due to its unique combination of functional groups and the resulting chemical versatility. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H17NO3S |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
3-(1-amino-2-methylpropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,5-9)8(10)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
Clé InChI |
LAYGCSAPABPSNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C1(CCS(=O)(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
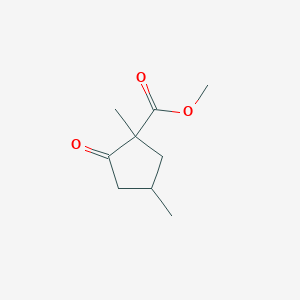
![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
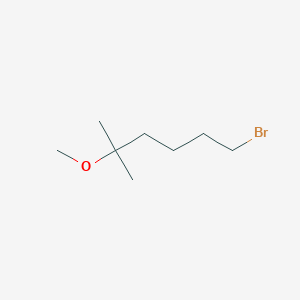
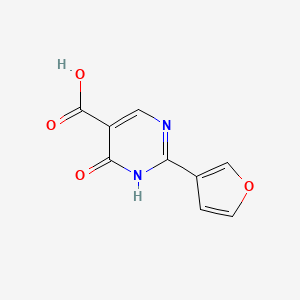
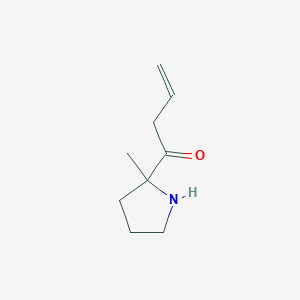

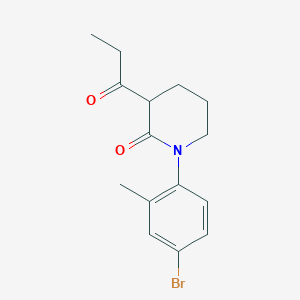
![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
